Cas no 2228087-65-6 (methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate)

methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
- 2228087-65-6
- EN300-1753504
-
- インチ: 1S/C13H18N2O2/c1-3-15-7-6-9-8-10(4-5-11(9)15)12(14)13(16)17-2/h4-5,8,12H,3,6-7,14H2,1-2H3
- InChIKey: GPIAHYVLXCWRJR-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C1C=CC2=C(C=1)CCN2CC)N)=O
計算された属性
- せいみつぶんしりょう: 234.136827821g/mol
- どういたいしつりょう: 234.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753504-0.25g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 0.25g |
$801.0 | 2023-09-20 | ||
Enamine | EN300-1753504-2.5g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 2.5g |
$1707.0 | 2023-09-20 | ||
Enamine | EN300-1753504-0.5g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 0.5g |
$836.0 | 2023-09-20 | ||
Enamine | EN300-1753504-5.0g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1753504-5g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 5g |
$2525.0 | 2023-09-20 | ||
Enamine | EN300-1753504-10.0g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1753504-0.05g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 0.05g |
$732.0 | 2023-09-20 | ||
Enamine | EN300-1753504-10g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 10g |
$3746.0 | 2023-09-20 | ||
Enamine | EN300-1753504-1.0g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 1g |
$871.0 | 2023-06-03 | ||
Enamine | EN300-1753504-0.1g |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate |
2228087-65-6 | 0.1g |
$767.0 | 2023-09-20 |
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetateに関する追加情報
Exploring the Potential of Methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate (CAS No. 2228087-65-6) in Modern Research
In the rapidly evolving field of pharmaceutical and organic chemistry, methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate (CAS No. 2228087-65-6) has emerged as a compound of significant interest. This molecule, characterized by its unique indole core and ester functionality, is being studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications that could lead to novel bioactive compounds.
The compound's CAS number 2228087-65-6 serves as a critical identifier in global chemical databases, ensuring precise tracking in regulatory and research contexts. Its molecular structure combines an ethyl-substituted dihydroindole moiety with an amino acid ester, a combination that has sparked curiosity in the scientific community. Recent studies suggest that derivatives of this compound may exhibit neuroprotective or anti-inflammatory properties, aligning with current trends in targeting neurodegenerative diseases and chronic inflammation.
One of the most searched questions in AI-driven drug discovery platforms revolves around "how to optimize indole-based scaffolds for medicinal chemistry." Here, methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate offers a compelling case study. Its synthetic accessibility and structural plasticity make it a valuable template for designing small-molecule inhibitors or enzyme modulators. Computational chemists are leveraging machine learning models to predict its interactions with biological targets, a hot topic in cheminformatics.
From an industrial perspective, the demand for high-purity intermediates like CAS No. 2228087-65-6 is rising, driven by the growth of contract research organizations (CROs) and custom synthesis services. The compound's scalable synthesis and compatibility with green chemistry principles (e.g., catalytic hydrogenation) further enhance its appeal. Environmental sustainability in chemical production remains a top priority, and this molecule's potential for low-waste manufacturing aligns with global ESG (Environmental, Social, and Governance) goals.
In analytical chemistry, methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate presents intriguing challenges and opportunities. Advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) are essential for characterizing its purity and stereochemistry—a frequent topic in method development forums. Researchers also explore its chiral resolution potential, given the growing market for enantiopure pharmaceuticals.
The intersection of this compound with prebiotic chemistry and origin-of-life hypotheses has recently gained traction. Some theorists speculate that indole derivatives like CAS No. 2228087-65-6 could have played a role in early biomolecular evolution, making it a subject of interest in astrobiology discussions. This multidisciplinary relevance underscores its value beyond traditional applications.
As the scientific community continues to investigate methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate, its patent landscape is becoming increasingly dynamic. Innovations in crystallization techniques and polymorph control are critical for its commercialization, topics frequently searched by process chemists. Furthermore, its potential as a fluorescence probe or molecular sensor is being explored, tapping into the booming field of diagnostic imaging.
In conclusion, CAS No. 2228087-65-6 represents a nexus of synthetic chemistry, drug development, and materials science. Its adaptability to high-throughput screening and compatibility with automated synthesis platforms position it as a compound with enduring relevance. Whether in academia or industry, this molecule continues to inspire innovation, answering pressing questions in life sciences and beyond.
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